N-[1-(2-Methoxyethyl)piperidin-4-YL]-2-phenoxypropanamide
CAS No.: 1421469-58-0
Cat. No.: VC6394624
Molecular Formula: C17H26N2O3
Molecular Weight: 306.406
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1421469-58-0 |
|---|---|
| Molecular Formula | C17H26N2O3 |
| Molecular Weight | 306.406 |
| IUPAC Name | N-[1-(2-methoxyethyl)piperidin-4-yl]-2-phenoxypropanamide |
| Standard InChI | InChI=1S/C17H26N2O3/c1-14(22-16-6-4-3-5-7-16)17(20)18-15-8-10-19(11-9-15)12-13-21-2/h3-7,14-15H,8-13H2,1-2H3,(H,18,20) |
| Standard InChI Key | RHBMHACDZOWRLP-UHFFFAOYSA-N |
| SMILES | CC(C(=O)NC1CCN(CC1)CCOC)OC2=CC=CC=C2 |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound’s structure integrates three key domains:
-
Piperidine ring: A six-membered nitrogen-containing heterocycle substituted at the 1-position with a 2-methoxyethyl group () .
-
Amide linker: Connects the piperidine’s 4-position to a propanamide backbone .
-
Phenoxy group: Attached to the propanamide’s α-carbon, forming a 2-phenoxypropanoyl moiety.
The stereochemistry of the α-carbon in the propanamide chain remains unspecified in available literature, leaving room for exploration of enantiomeric effects on bioactivity.
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 1421469-58-0 | |
| Molecular Formula | ||
| Molecular Weight | 306.4 g/mol | |
| SMILES | CC(C(=O)NC1CCN(CC1)CCOC)OC2=CC=CC=C2 | |
| InChIKey | RHBMHACDZOWRLP-UHFFFAOYSA-N |
Synthesis and Chemical Reactivity
Synthetic Routes
While no explicit synthesis protocols for N-[1-(2-Methoxyethyl)piperidin-4-YL]-2-phenoxypropanamide are documented, analogous piperidine-amide compounds are typically synthesized via:
-
Amide Coupling: Reacting 1-(2-methoxyethyl)piperidin-4-amine with 2-phenoxypropanoic acid using coupling agents like HATU or EDC.
-
Alkylation: Introducing the 2-methoxyethyl group to piperidin-4-amine prior to amide formation .
A hypothetical synthesis could involve:
This route mirrors methods used for structurally related neuroactive compounds .
Reactivity and Stability
The compound’s stability is influenced by:
-
Amide Hydrolysis: Susceptibility to acidic/basic conditions, potentially yielding 1-(2-methoxyethyl)piperidin-4-amine and 2-phenoxypropanoic acid.
-
Ether Oxidation: The 2-methoxyethyl group may undergo oxidative cleavage under strong oxidizing agents .
Hypothesized Biological Activities
Enzyme Inhibition
The phenoxypropanoyl moiety resembles structural motifs in histone deacetylase (HDAC) inhibitors. HDAC inhibitors often feature a zinc-binding group (e.g., hydroxamate) linked to a hydrophobic cap . While this compound lacks a classical zinc chelator, its phenoxy group could interact with hydrophobic enzyme pockets, as seen in matrix metalloproteinase (MMP) inhibitors .
Table 2: Comparative Bioactivity of Structural Analogs
| Compound | Target | Activity (IC₅₀) | Source |
|---|---|---|---|
| SAHA (Vorinostat) | HDAC | 10 nM | |
| Benztropine | Dopamine Transporter | 25 nM | |
| N-[1-(2-Methoxyethyl)... | Hypothetical | Not Reported |
Research Gaps and Future Directions
Unanswered Questions
-
Pharmacokinetics: Absorption, distribution, metabolism, and excretion (ADME) properties remain unstudied .
-
Target Identification: No empirical data confirm interactions with DAT, HDAC, or other targets .
-
Toxicity Profile: Acute and chronic toxicity evaluations are absent .
Proposed Studies
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume